molecular formula C5H7N3O B1298936 2-(1H-imidazol-1-yl)acetamide CAS No. 65991-91-5

2-(1H-imidazol-1-yl)acetamide

Cat. No.: B1298936
CAS No.: 65991-91-5
M. Wt: 125.13 g/mol
InChI Key: MEAVLRNBGURMFI-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)acetamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of imidazole with chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom of the chloroacetamide, resulting in the formation of this compound.

Another method involves the cyclization of N-(2-bromoethyl)imidazole with ammonia or an amine under basic conditions. This reaction also proceeds through a nucleophilic substitution mechanism, where the nitrogen of the imidazole ring attacks the carbon atom of the bromoethyl group, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole-2-carboxamide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of imidazole-2-ethylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Amines, alcohols; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Imidazole-2-carboxamide

    Reduction: Imidazole-2-ethylamine

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-imidazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Comparison with Similar Compounds

2-(1H-imidazol-1-yl)acetamide can be compared with other imidazole derivatives such as:

    Imidazole-2-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.

    Imidazole-2-ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.

    Benzimidazole: Contains a fused benzene ring, leading to different chemical and biological properties.

Properties

IUPAC Name

2-imidazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAVLRNBGURMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351875
Record name 2-(1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65991-91-5
Record name 2-(1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the spectroscopic data tell us about the synthesized 2-(1H-imidazol-1-yl)acetamide derivatives?

A1: The research article describes the synthesis and characterization of several this compound derivatives. The researchers confirmed the identity of these compounds using spectroscopic techniques:

  • IR Spectroscopy: This technique provided information about the functional groups present in the molecules, such as the characteristic peaks for amide and imidazole rings. []
  • 1H NMR Spectroscopy: This technique provided information about the number and type of hydrogen atoms in the molecules, confirming the expected structure of the synthesized compounds. []
  • Mass Spectrometry: This technique provided the molecular weight of the compounds, further supporting their successful synthesis. []

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